molecular formula C11H17NO2 B13243403 2-{[(1-Methoxypropan-2-YL)amino]methyl}phenol

2-{[(1-Methoxypropan-2-YL)amino]methyl}phenol

Cat. No.: B13243403
M. Wt: 195.26 g/mol
InChI Key: DSOJVROVEMOQBX-UHFFFAOYSA-N
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Description

2-{[(1-Methoxypropan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.25818 g/mol . This compound is characterized by the presence of a phenol group, an amino group, and a methoxypropan-2-yl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-{[(1-Methoxypropan-2-yl)amino]methyl}phenol typically involves the reaction of 2-hydroxybenzaldehyde with 1-methoxypropan-2-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-{[(1-Methoxypropan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The phenol group in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents to form substituted derivatives.

    Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-{[(1-Methoxypropan-2-yl)amino]methyl}phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(1-Methoxypropan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-{[(1-Methoxypropan-2-yl)amino]methyl}phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various research and industrial applications.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-[(1-methoxypropan-2-ylamino)methyl]phenol

InChI

InChI=1S/C11H17NO2/c1-9(8-14-2)12-7-10-5-3-4-6-11(10)13/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

DSOJVROVEMOQBX-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCC1=CC=CC=C1O

Origin of Product

United States

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